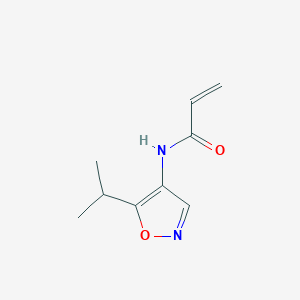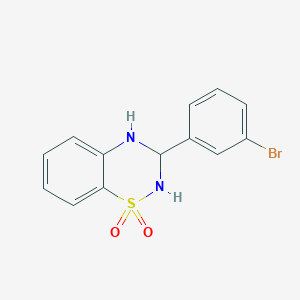
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as bromocriptine, which is a dopamine agonist used in the treatment of Parkinson's disease and pituitary tumors.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor agonist, which means it binds to the dopamine receptors and activates them. This results in an increase in dopamine release, which can help alleviate the symptoms of Parkinson's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide have been extensively studied. It has been found to have a significant impact on the dopamine system in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the dopamine system in the brain and its potential in the treatment of Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have hepatotoxic and nephrotoxic effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide. One potential direction is to further investigate its potential in the treatment of Parkinson's disease and other neurological disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. Further research is needed to fully understand the potential of this compound in these applications. Finally, there is a need to investigate the potential toxicity of this compound and develop safer alternatives for its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide involves the reaction of 3-bromoaniline with thiourea in the presence of a reducing agent such as sodium dithionite. The reaction produces 2-amino-5-bromo-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide, which is then oxidized to 2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide has been extensively studied for its potential in various scientific research applications. One of the primary applications of this compound is in neuroscience research. It has been shown to act as a dopamine receptor agonist, which makes it useful in the treatment of Parkinson's disease and other neurological disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)19(17,18)16-13/h1-8,13,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCKRWZTOHVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,4-Benzothiadiazine, 3-(3-bromophenyl)-3,4-dihydro-, 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

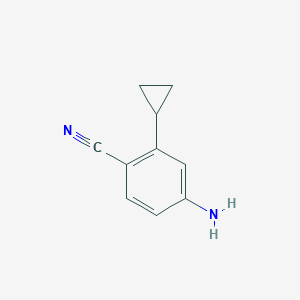
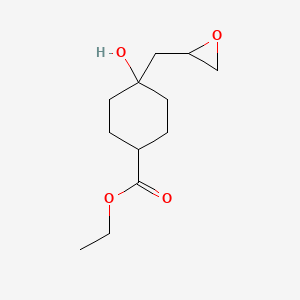
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2721113.png)
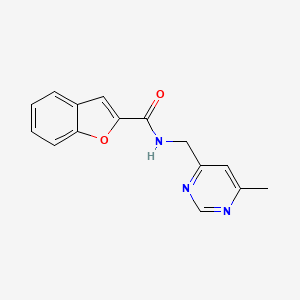
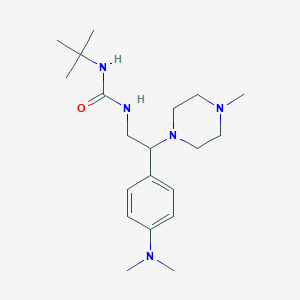
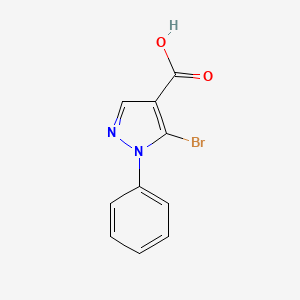
![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)

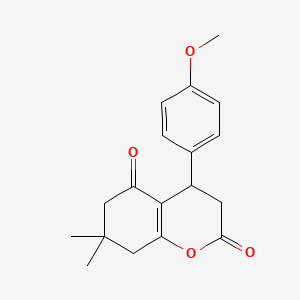

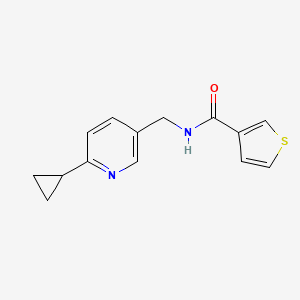
![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)
